1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol
CAS No.: 135963-42-7
Cat. No.: VC17231370
Molecular Formula: C20H27NO3
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135963-42-7 |
|---|---|
| Molecular Formula | C20H27NO3 |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | 1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-ol |
| Standard InChI | InChI=1S/C20H27NO3/c1-21(2)14-18(22)15-24-20-10-5-4-8-17(20)12-11-16-7-6-9-19(13-16)23-3/h4-10,13,18,22H,11-12,14-15H2,1-3H3 |
| Standard InChI Key | VNRNJNRVACIMAP-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates multiple functional groups that contribute to its biological activity and synthetic utility. The core consists of a propan-2-ol backbone () substituted at the second carbon with a dimethylamino group () and at the third carbon with a phenoxy ether linkage. The phenoxy group is further substituted with a 2-(3-methoxyphenyl)ethyl moiety, creating a bifunctional aromatic system . The presence of a tertiary amine and hydroxyl group enhances solubility in polar solvents, while the methoxy and aromatic groups contribute to lipophilicity, facilitating membrane permeability in biological systems .
The SMILES notation for the compound is:
COC1=CC(CCC2=CC=CC=C2OCC(O)CN(C)C)=CC=C1 ,
and its InChI key is VNRNJNRVACIMAP-UHFFFAOYSA-N , both of which encode the stereochemical and connectivity details. Despite its racemic nature , the compound’s planar aromatic regions allow for π-π stacking interactions, which may influence its crystallization behavior and stability .
Physicochemical Characteristics
Key physicochemical parameters are summarized below:
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 365.9 g/mol | |
| Melting Point | 117–121°C | |
| Solubility | Slight in DMSO, Methanol | |
| Storage Conditions | Inert atmosphere, Room Temperature | |
| Optical Activity | Racemic (±) |
The compound’s hydrochloride salt form enhances stability and crystallinity, as evidenced by its white to off-white solid appearance . The hydrochloride counterion also improves aqueous solubility, which is critical for its role as a pharmaceutical intermediate .
Synthesis and Production
Synthetic Pathways
1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol is synthesized via multistep organic reactions, typically beginning with the alkylation of 2-(3-methoxyphenyl)ethyl bromide with a phenolic precursor. Subsequent etherification using epichlorohydrin or glycidyl derivatives introduces the propanol backbone, followed by dimethylamination to yield the final product . The racemic mixture arises from the absence of chiral resolution during synthesis, though enantioselective routes could theoretically employ asymmetric catalysis .
Industrial-Scale Manufacturing
Pharmaceutical manufacturers optimize the synthesis for cost-efficiency and purity. Key challenges include minimizing byproducts from competing etherification reactions and ensuring complete quaternization of the dimethylamino group . Purification often involves recrystallization from methanol or ethanol, leveraging the compound’s moderate solubility in these solvents . Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify structural integrity and quantify impurities .
Pharmacological Applications
Role as a Sarpogrelate Metabolite
This compound is the active metabolite of sarpogrelate hydrochloride, a selective serotonin (5-HT) receptor antagonist used to inhibit platelet aggregation and treat peripheral arterial diseases . Upon oral administration, sarpogrelate undergoes hepatic metabolism, where esterase-mediated hydrolysis cleaves the parent drug to release 1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol . The metabolite retains affinity for 5-HT receptors, prolonging the antiplatelet effect and reducing thrombotic risks in cardiovascular patients .
Mechanism of Action
The metabolite exerts its antithrombotic effects by competitively inhibiting serotonin binding to 5-HT receptors on platelet membranes . Serotonin potentiates platelet activation and vasoconstriction; receptor blockade disrupts these processes, thereby preventing pathological clot formation . Additionally, the compound’s methoxyphenyl group may contribute to antioxidant activity, mitigating oxidative stress in vascular endothelial cells .
Recent Research and Future Directions
Novel Derivatives and Analogues
Recent efforts have focused on modifying the compound’s phenethyl and methoxy substituents to enhance 5-HT receptor selectivity and metabolic stability . For example, fluorination of the aromatic rings has yielded analogues with improved bioavailability and prolonged half-lives in preclinical models .
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